

Technical Guide: Physical Properties of 1-Bromo-3-chloro-5-fluorobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Bromo-3-chloro-5-fluorobenzene*

Cat. No.: *B1273174*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-chloro-5-fluorobenzene is a halogenated aromatic compound with the chemical formula C_6H_3BrClF .^{[1][2]} This trifunctionalized benzene ring serves as a versatile synthetic intermediate in the development of complex molecules.^[1] Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms, imparts specific reactivity, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.^[1] Understanding the physical properties of this compound is critical for its effective handling, application in synthetic protocols, and for the purification of reaction products. This guide provides a summary of its key physical characteristics and outlines general experimental protocols for their determination.

Core Physical Properties

The quantitative physical properties of **1-Bromo-3-chloro-5-fluorobenzene** are summarized in the table below for ease of reference.

Property	Value	Source(s)
Molecular Formula	C_6H_3BrClF	[2]
Molecular Weight	209.44 g/mol	[1] [2]
Appearance	Colorless to light yellow clear liquid	[1]
Density	1.72 g/mL	[1]
Boiling Point	72 °C at 5 mmHg	[1]
Refractive Index	n_{20D} 1.55	
Purity	≥97.5%	
Solubility	Sparingly soluble in water; soluble in organic solvents like ether and chloroform.	[3]
Storage Temperature	2 - 8 °C	[1]

Experimental Protocols

Detailed experimental protocols for determining the physical properties of **1-Bromo-3-chloro-5-fluorobenzene** are not readily available in the public domain. However, the following sections describe generalized, standard laboratory procedures for measuring the key physical constants of a liquid compound such as this.

Determination of Density

The density of a liquid can be determined using a pycnometer or, more simply, by measuring the mass of a known volume.

- Mass Measurement: Obtain the mass of a clean, dry graduated cylinder or volumetric flask using an analytical balance.[\[4\]](#)
- Volume Measurement: Carefully transfer a precise volume of **1-Bromo-3-chloro-5-fluorobenzene** into the tared container.[\[4\]](#)

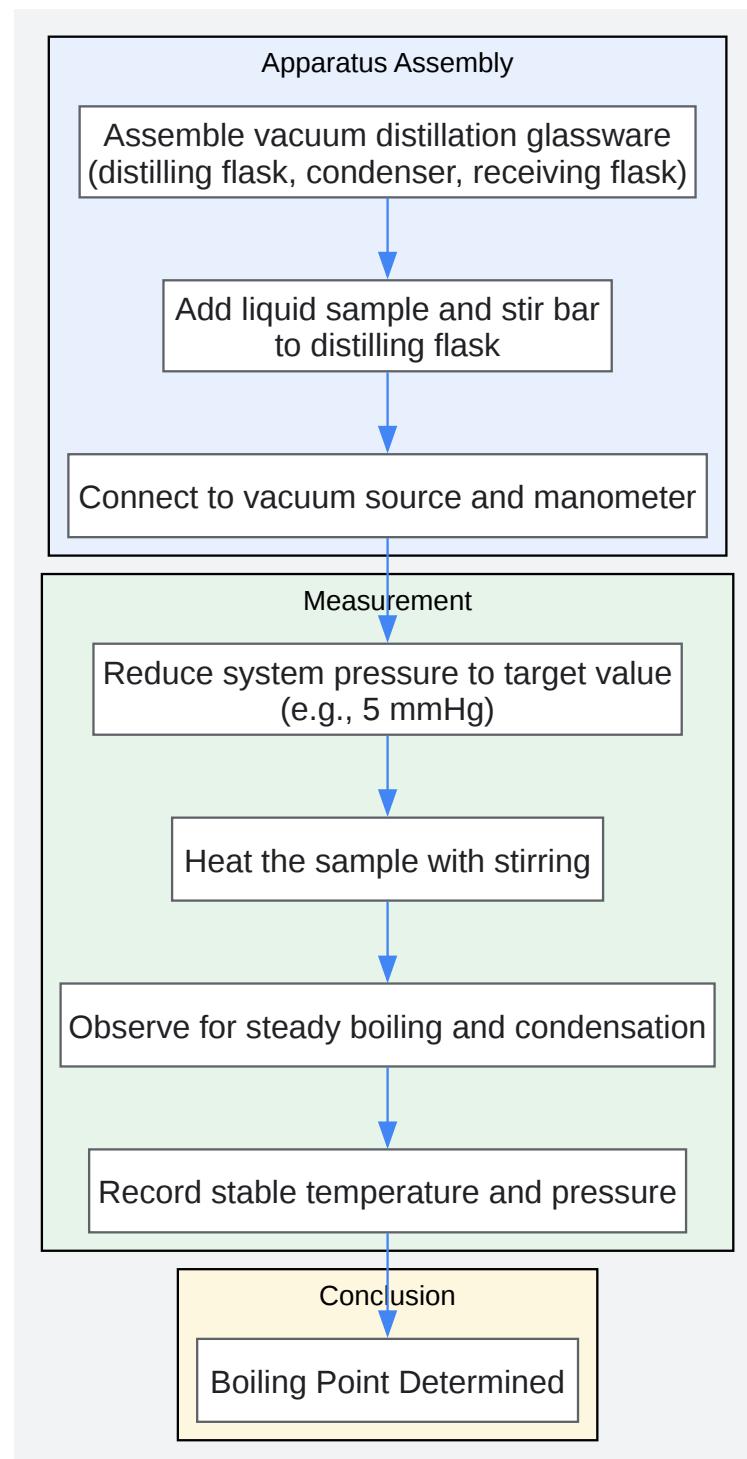
- Final Mass Measurement: Record the combined mass of the container and the liquid.[4]
- Calculation: Subtract the mass of the empty container from the final mass to find the mass of the liquid. Density is then calculated by dividing the mass of the liquid by its volume.[5]

Determination of Boiling Point at Reduced Pressure

Since many organic compounds decompose at high temperatures, distillation at reduced pressure is a common technique for purification and boiling point determination.[6]

- Apparatus Setup: Assemble a vacuum distillation apparatus, including a distilling flask with a stir bar, a condenser, a receiving flask, and a connection to a vacuum source. A manometer should be included in the setup to measure the pressure.[6]
- Sample Introduction: Place the liquid sample into the distilling flask.
- Pressure Reduction: Gradually reduce the pressure inside the apparatus to the desired level using a vacuum pump.[6]
- Heating: Begin heating the distilling flask, typically using an oil bath, while the sample is being stirred.[6]
- Temperature Reading: Observe the temperature at which the liquid boils and a steady condensation of vapor is observed on the thermometer bulb. This stable temperature reading is the boiling point at the recorded pressure.[7]

Determination of Refractive Index


The refractive index is a fundamental physical property that is a measure of how much light bends when it passes through the substance. It is commonly measured using a refractometer.

- Instrument Calibration: Calibrate the refractometer, typically an Abbe refractometer, using a standard sample with a known refractive index, such as distilled water.
- Sample Application: Place a few drops of the **1-Bromo-3-chloro-5-fluorobenzene** sample onto the prism of the refractometer.[8]
- Measurement: Close the prism and allow the temperature to stabilize, usually at 20°C.

- Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the instrument's scale.[9]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of a liquid's boiling point under reduced pressure.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination at Reduced Pressure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1-Bromo-3-chloro-5-fluorobenzene | C₆H₃BrClF | CID 2736223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. wjec.co.uk [wjec.co.uk]
- 6. Purification [chem.rochester.edu]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. mt.com [mt.com]
- 9. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 1-Bromo-3-chloro-5-fluorobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273174#1-bromo-3-chloro-5-fluorobenzene-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com